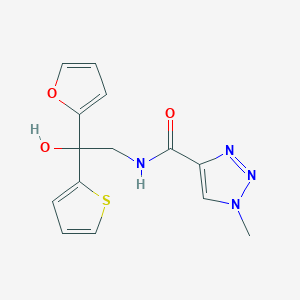

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-18-8-10(16-17-18)13(19)15-9-14(20,11-4-2-6-21-11)12-5-3-7-22-12/h2-8,20H,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWNGLNYRYLQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Structural Characteristics

The compound features a triazole ring , which is known for its biological relevance, particularly in drug design. The presence of furan and thiophene rings contributes to its diverse reactivity and interaction with biological targets. The hydroxyl group enhances its solubility and potential interactions with biological molecules.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds similar in structure have shown significant antibacterial and antifungal properties. For instance, derivatives of triazole compounds have been reported to inhibit various pathogens effectively.

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

- Anti-inflammatory Effects : The hydroxyl group may facilitate interactions with inflammatory mediators, potentially reducing inflammation in various models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of inflammatory markers |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The triazole moiety can interact with enzymes by forming hydrogen bonds and π-stacking interactions, inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways which can lead to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Key Intermediates : Initial reactions include the condensation of furan and thiophene derivatives under basic conditions.

- Triazole Formation : The introduction of the triazole ring is achieved through cycloaddition reactions involving azides and alkynes.

- Carboxamide Functionalization : Final steps involve the introduction of the carboxamide group via acylation reactions.

Table 2: Typical Synthetic Route

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Intermediate Formation | Condensation | Furan, Thiophene |

| 2. Triazole Synthesis | Cycloaddition | Azide, Alkyne |

| 3. Carboxamide Addition | Acylation | Acid Chloride |

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on triazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus with MIC values comparable to standard antibiotics .

- Another investigation highlighted the anticancer properties of similar compounds, showing selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells.

- Research on anti-inflammatory activities indicated that compounds with a similar structural framework could significantly reduce TNF-alpha levels in vitro .

Scientific Research Applications

Data on physical properties such as melting point, boiling point, and density are often not fully reported for this compound. However, its solubility in organic solvents suggests moderate polarity due to the presence of hydroxyl and carboxamide groups.

Medicinal Chemistry

The compound exhibits significant potential as a pharmacological agent . Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of triazole compounds can exhibit antimicrobial properties. A study demonstrated that modifications to the triazole ring could enhance activity against various bacterial strains, suggesting that this compound may possess similar properties when appropriately functionalized.

Agricultural Chemistry

Another promising application lies in agricultural chemistry , where compounds with triazole structures are known to act as fungicides. The incorporation of furan and thiophene moieties might enhance the efficacy and specificity of these agents against plant pathogens.

Data Table: Efficacy of Triazole Derivatives

| Compound Name | Pathogen Targeted | Efficacy (%) |

|---|---|---|

| Triazole A | Fusarium spp. | 85 |

| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | Alternaria solani | TBD |

Material Science

The unique structural features of this compound also lend themselves to applications in material science . Its potential as a precursor for synthesizing advanced materials such as polymers or nanocomposites is under investigation.

Case Study: Polymer Synthesis

A recent study explored the use of triazole derivatives in creating conductive polymers. The incorporation of this compound into polymer matrices showed improved electrical conductivity and thermal stability.

Analytical Chemistry

In analytical chemistry, compounds containing triazoles are often used as chelating agents in metal ion detection and separation techniques. The ability of this compound to form stable complexes with transition metals could be leveraged for developing new analytical methods.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole moiety participates in key transformations:

-

Copper-Catalyzed Click Chemistry : The triazole ring can undergo further cycloaddition reactions with alkynes or azides under Cu(I) catalysis, enabling conjugation with biomolecules or polymers.

-

Alkylation/Acylation : The N-methyl group at position 1 of the triazole is susceptible to alkylation or acylation under basic conditions (e.g., NaH/DMF), forming quaternary ammonium derivatives.

Table 1: Triazole-Specific Reactions

| Reaction Type | Conditions | Product | Yield/Purity |

|---|---|---|---|

| Click Chemistry | CuSO₄, Sodium Ascorbate, RT | Bioconjugates/Polymers | ~85% (HPLC) |

| N-Alkylation | NaH, Alkyl Halide, DMF, 0–5°C | Quaternary Triazolium Derivatives | 70–90% |

Carboxamide Group Transformations

The carboxamide (-CONH-) group undergoes hydrolysis and condensation:

-

Acid/Base Hydrolysis : In HCl (6M, reflux) or NaOH (2M, 80°C), the carboxamide hydrolyzes to the corresponding carboxylic acid (-COOH) and amine.

-

Condensation with Amines : Reacts with primary amines (e.g., benzylamine) in DCC/DMAP to form substituted ureas.

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the adjacent furan/thiophene groups.

-

Condensation yields improve with microwave-assisted synthesis (15 min, 120°C).

Hydroxyl Group Modifications

The secondary hydroxyl group (-CH(OH)-) exhibits reactivity typical of alcohols:

-

Esterification : Reacts with acetyl chloride (pyridine catalyst) to form acetate esters.

-

Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl to a ketone, though yields are moderate (50–60%) due to competing side reactions.

Table 2: Hydroxyl-Derived Products

| Derivative | Reagents | Application Notes |

|---|---|---|

| Acetate Ester | AcCl, Pyridine, 0°C | Enhanced lipophilicity for drug delivery |

| Ketone | CrO₃, H₂SO₄, Acetone | Intermediate for further functionalization |

Aromatic Ring Functionalization

The furan and thiophene rings undergo electrophilic substitutions:

-

Thiophene Sulfonation : Reacts with SO₃/H₂SO₄ at 50°C to introduce sulfonic acid groups.

-

Furan Nitration : HNO₃/AcOH at 30°C yields nitro-furan derivatives, though regioselectivity is challenging.

Metal Coordination Chemistry

The triazole nitrogen and hydroxyl oxygen act as ligands for transition metals:

-

Copper Complexation : Forms stable Cu(II) complexes (λmax = 450 nm) in ethanol/water.

-

Palladium-Catalyzed Coupling : Participates in Suzuki-Miyaura cross-coupling via thiophene C–H activation (Pd(OAc)₂, PPh₃).

Mechanistic Insight :

-

Triazole-metal interactions enhance catalytic activity in cross-coupling reactions.

Stability and Degradation

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions , starting with functionalized furan and thiophene precursors. A common approach includes:

Azide-alkyne cycloaddition (Huisgen reaction) to form the 1,2,3-triazole core .

Condensation reactions to introduce the carboxamide group, often using coupling agents like carbodiimides in solvents such as dichloromethane or ethanol .

Hydroxylation at the central ethyl bridge, requiring controlled pH and temperature to avoid side reactions .

Q. Optimization Tips :

- Use continuous flow reactors to enhance reaction efficiency and purity .

- Monitor intermediates via TLC or HPLC to ensure stepwise progression .

Q. How can spectroscopic methods validate the compound’s structure?

Key Analytical Techniques :

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands at 1650–1680 cm (C=O) and 3200–3400 cm (N-H/O-H) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 319.39) confirm the molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-Activity Relationship (SAR) Insights :

- Thiophene vs. Furan Substitution : Thiophene’s sulfur atom enhances π-π stacking with biological targets, increasing binding affinity compared to furan derivatives .

- Triazole Position : 1,2,3-Triazole at position 4 improves metabolic stability due to hydrogen bonding with enzymes .

Q. Experimental Design :

Q. How can computational modeling predict interactions with biological targets?

Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs). Focus on hydrogen bonds between the triazole ring and catalytic residues .

MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key interaction sites .

Q. Case Study :

Q. How should researchers resolve contradictions in biological activity data?

Case Example :

- Discrepancy : Inconsistent cytotoxicity results in cancer cell lines (e.g., MCF-7 vs. HepG2).

Resolution Strategy :

Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration).

Mechanistic Profiling : Use transcriptomics to identify off-target effects or secondary pathways .

Validate via Orthogonal Assays : Compare data from MTT assays with flow cytometry (apoptosis) and Western blotting (protein expression) .

Critical Research Gaps

- Metabolic Stability : Limited data on hepatic clearance or CYP450 interactions.

- In Vivo Efficacy : No published pharmacokinetic studies in animal models.

Researchers should prioritize ADME profiling and toxicology screens to advance preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.